molecular formula C6H5Br B7761487 Bromobenzene CAS No. 52753-63-6

Bromobenzene

Cat. No. B7761487
CAS RN: 52753-63-6
M. Wt: 157.01 g/mol
InChI Key: QARVLSVVCXYDNA-UHFFFAOYSA-N
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Description

Bromobenzene is an aryl bromide and the simplest of the bromobenzenes, consisting of a benzene ring substituted with one bromine atom . Its chemical formula is C6H5Br . It is a colourless liquid although older samples can appear yellow . It is a reagent in organic synthesis .


Synthesis Analysis

Bromobenzene is prepared by the action of bromine on benzene in the presence of Lewis acid catalysts such as aluminium chloride or ferric bromide . Bromobenzene is used to introduce a phenyl group into other compounds . One method involves its conversion to the Grignard reagent, phenylmagnesium bromide .


Molecular Structure Analysis

The molecular structure of Bromobenzene is characterized by a benzene ring substituted with one bromine atom . The chemical formula is C6H5Br . The molecular weight is 157.008 .


Chemical Reactions Analysis

Bromobenzene is used in various chemical reactions. For instance, it is used in the Suzuki reaction, a palladium-catalyzed coupling reaction . It is also used as a precursor in the manufacture of phencyclidine .


Physical And Chemical Properties Analysis

Bromobenzene is a colourless liquid with a pleasant aromatic odor . It has a density of 1.495 g cm −3, a melting point of −30.8 °C, and a boiling point of 156 °C . It is soluble in diethyl ether, alcohol, CCl4, and is miscible in chloroform, benzene, and petroleum ether .

Mechanism of Action

Target of Action

Bromobenzene is an aryl bromide, the simplest of the bromobenzenes, consisting of a benzene ring substituted with one bromine atom . It primarily targets the liver, where it undergoes metabolic activation . The primary target at the molecular level is the cytochrome P-450 system, which plays a crucial role in its biotransformation .

Mode of Action

Bromobenzene interacts with its target, the cytochrome P-450 system, to undergo metabolic activation . This activation leads to the formation of reactive intermediates, which can bind covalently to endogenous proteins . This interaction results in changes at the cellular level, leading to potential liver damage .

Biochemical Pathways

The metabolic activation of bromobenzene involves its conversion to reactive intermediates by the cytochrome P-450 system . These intermediates can bind to proteins, leading to potential hepatotoxic effects . The hepatotoxic effect of bromobenzene is enhanced by either induction of the cytochrome P-450 system or lowering of hepatic glutathione level .

Pharmacokinetics

Studies have shown that bromobenzene and its derivatives are quickly eliminated from the plasma, with 1,4-dibromobenzene showing slower elimination and higher accumulation in the liver . Physiologically-based pharmacokinetic models have helped researchers understand the pharmacokinetics and estimate hepatic concentrations of bromobenzene compounds .

Result of Action

The result of bromobenzene’s action is primarily observed in the liver, where it can cause hepatotoxic effects . The formation of reactive intermediates that bind to proteins can lead to potential liver damage . It’s important to note that animal tests indicate low toxicity .

Action Environment

The action of bromobenzene can be influenced by various environmental factors. For instance, the presence of other compounds, such as inducers or inhibitors of the cytochrome P-450 system, can affect the metabolic activation of bromobenzene . Additionally, the level of glutathione in the liver can also influence the hepatotoxic effects of bromobenzene .

Safety and Hazards

Bromobenzene is a flammable liquid and vapor . It causes skin and eye irritation . It should be handled with care, avoiding contact with skin, eyes, and clothing . It should be used only in well-ventilated areas and kept away from heat and sources of ignition .

Future Directions

The Bromobenzene market is anticipated to exhibit fluctuating growth patterns in the near term . Despite the anticipated challenges in 2024, the Bromobenzene industry can leverage valuable opportunities by prioritizing resilience and innovation . This entails maintaining investment discipline, actively engaging in business ecosystems, and demonstrating a strong commitment to sustainability .

properties

IUPAC Name

bromobenzene
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InChI

InChI=1S/C6H5Br/c7-6-4-2-1-3-5-6/h1-5H
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InChI Key

QARVLSVVCXYDNA-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)Br
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Molecular Formula

C6H5Br
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DSSTOX Substance ID

DTXSID5024637
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Molecular Weight

157.01 g/mol
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Physical Description

Mobile clear colorless liquid with a pungent odor. Flash point 124 °F. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. A skin irritant., Clear liquid with a pungent odor; [CAMEO], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

313 °F at 760 mmHg (NTP, 1992), boiling point equals 313 °F, 156.2 °C @ 760 MM HG, Boiling point: 132.3 °C @ 400 mm Hg; 110.1 °C @ 200 mm Hg; 68.6 °C @ 40 mm Hg; 53.8 °C @ 20 mm Hg; 40.0 °C @ 10 mm Hg; 27.8 °C @ 5 mm Hg; 2.9 °C @ 1 mm Hg, 156.2 °C
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Flash Point

123.8 °F (NTP, 1992), Flash point equals 124 °F, 51 °C (124 °F) (CLOSED CUP), 51 °C c.c.
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), MISCIBLE WITH CHLOROFORM, BENZENE, PETROLEUM HYDROCARBONS; SOL IN ALCOHOL (10.4 G/100 G @ 25 °C), IN ETHER (71.3 G/100 G @ 25 °C); PRACTICALLY INOL IN WATER (0.045 G/100 G @ 30 °C), SOL IN CARBON TETRACHLORIDE, Miscible with most organic solvents; insoluble in water, Very soluble in ethanol, ethyl ether, and benzene, Solubility in water = 410 mg/l @ 25 °C, Solubility in water, g/100ml at 25 °C: 0.04
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Density

1.49 at 77 °F (USCG, 1999) - Denser than water; will sink, @ 10 °C/4 °C: 1.5083; @ 15 °C/4 °C: 1.5017; @ 20 °C/4 °C: 1.4952; @ 30 °C/4 °C: 1.4815; @ 71 °C/4 °C: 1.426; @ 0 °C/4 °C: 1.5220, Relative density (water = 1): 1.5
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Vapor Density

5.41 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.41 (AIR= 1), Relative vapor density (air = 1): 5.41
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Vapor Pressure

5 mmHg at 82 °F ; 10 mmHg at 104 °F; 20 mmHg at 128.8 °F (NTP, 1992), 4.18 [mmHg], 4.18 MM HG @ 25 °C, Vapor pressure, kPa at 25 °C: 0.55
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Mechanism of Action

FOLLOWING BROMOBENZENE (1.0 MMOL) ADMIN TO RAT HEPATOCYTES, LIPID PEROXIDATION OCCURRED ONLY AT A LATER STAGE, COMPARED TO TREATMENT WITH CCL4, AND ONLY AFTER CELL DEATH. APPARENTLY LIPID PEROXIDATION DURING BROMOBENZENE TOXICITY WAS MERELY A CONSEQUENCE OF GSH DEPLETION AND CELL DEATH. APPARENTLY, ARYLATION OF CRITICAL CELLULAR NUCLEOPHILES IS MORE IMPORTANT THAN LIPID PEROXIDATION IN BROMOBENZENE HEPATOTOXICITY., FRESHLY ISOLATED HEPATOCYTES FROM PHENOBARBITAL-TREATED RATS WERE INCUBATED IN THE PRESENCE OR ABSENCE OF EXTRACELLULAR CALCIUM WITH BROMOBENZENE. IN THE ABSENCE OF CALCIUM IT WAS FAR MORE TOXIC TO THE CELLS THAN IN ITS PRESENCE. THIS RESULT IS INCONSISTENT WITH THE HYPOTHESIS THAT AN INFLUX OF EXTRACELLULAR CALCIUM IS REQUIRED AS THE FINAL STEP IN TOXIC LIVER CELL INJURY., A NOVEL METHOD IS DESCRIBED FOR MEASURING THE COVALENT BINDING OF BROMOBENZENE TO MACROMOLECULES IN RAT HEPATIC MICROSOMES OF HEPATOCYTES. COVALENT BINDING IN HEPATOCYTES SUGGESTS THAT THE BINDING OCCURS FIRST WITH MACROMOLECULES IN 20000-40000 DALTON RANGE.
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Color/Form

MOBILE LIQUID, Heavy, mobile, colorless liquid

CAS RN

108-86-1, 52753-63-6
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Melting Point

-24 °F (NTP, 1992), -30.6 °C (SOLIDIFIES), -30.7 °C
Record name BROMOBENZENE
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Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BROMOBENZENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/47
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Record name BROMOBENZENE
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bromobenzene
Reactant of Route 2
Bromobenzene
Reactant of Route 3
Bromobenzene
Reactant of Route 4
Bromobenzene
Reactant of Route 5
Bromobenzene
Reactant of Route 6
Bromobenzene

Q & A

Q1: What is the primary target organ for bromobenzene toxicity?

A1: Bromobenzene exhibits toxicity predominantly in the liver. []

Q2: How does bromobenzene exert its toxic effects?

A2: Bromobenzene is metabolized in the liver by cytochrome P-450 enzymes, primarily to the reactive metabolite bromobenzene-3,4-epoxide. This epoxide can either be detoxified by glutathione conjugation or undergo rearrangement to form toxic metabolites like 2-bromohydroquinone. These toxic metabolites can then covalently bind to cellular macromolecules, including proteins, DNA, and RNA, leading to cellular damage and necrosis. [, , , , , ]

Q3: Does bromobenzene induce oxidative stress?

A3: Yes, bromobenzene intoxication has been shown to cause oxidative stress in the liver and other tissues. This is evidenced by increased lipid peroxidation, as indicated by elevated malondialdehyde levels, and depletion of antioxidant enzymes like catalase, glutathione reductase, glutathione peroxidase, and superoxide dismutase. [, , ]

Q4: What role does glutathione play in bromobenzene toxicity?

A4: Glutathione plays a crucial role in detoxifying reactive bromobenzene metabolites. Depletion of glutathione, either through dietary manipulation or direct conjugation with compounds like diethylmaleate, exacerbates bromobenzene-induced liver necrosis. This suggests that glutathione depletion significantly contributes to the toxicity of bromobenzene. [, ]

Q5: Does covalent binding of bromobenzene metabolites always correlate with toxicity?

A5: Not necessarily. Studies using Trolox C, a vitamin E analog, showed that while it prevented liver necrosis and lipid peroxidation, it did not affect the covalent binding of bromobenzene metabolites. This suggests that while covalent binding is involved in toxicity, other factors, such as oxidative stress, might play a more significant role in determining the severity of the damage. []

Q6: Are there extrahepatic effects of bromobenzene toxicity?

A6: Yes, bromobenzene can also cause damage to extrahepatic tissues, including the kidneys, lungs, heart, and brain. Similar to the liver, bromobenzene exposure leads to glutathione depletion and lipid peroxidation in these tissues, ultimately resulting in cellular damage. [, ]

Q7: Which cytochrome P-450 enzymes are involved in bromobenzene metabolism?

A7: Multiple forms of cytochrome P-450 are involved in bromobenzene metabolism, with different forms exhibiting different regioselectivity for epoxidation. For instance, P-450 LM2, induced by phenobarbital, specifically catalyzes the 3,4-epoxidation, leading to the formation of p-bromophenol. In contrast, P-450 LM4, induced by β-naphthoflavone, specifically catalyzes the 2,3-epoxidation, yielding o-bromophenol. []

Q8: How does the dose of bromobenzene affect its metabolism?

A8: The metabolic excretion of bromobenzene exhibits non-linearity with increasing doses. Higher doses lead to a decrease in the fraction of the dose converted to thioethers, p-bromophenol, m-bromophenol, and total phenolic metabolites, suggesting saturation of metabolic pathways responsible for detoxification. This saturation coincides with increased hepatotoxicity, implying a threshold dose for the toxic effects. []

Q9: Can bromobenzene-induced toxicity be prevented or treated?

A9: Yes, several studies have shown that pretreatment with agents like N-acetylmethionine (NAM), a cysteine prodrug, or extracts from plants like Oenanthe javanica, Teucrium polium, and Hemidesmus indicus can protect against bromobenzene-induced hepatotoxicity. These protective effects are attributed to various mechanisms, including enhanced glutathione synthesis, increased activity of detoxification enzymes like epoxide hydrolase, and antioxidant properties. [, , , , , ]

Q10: What is the molecular formula and weight of bromobenzene?

A10: The molecular formula of bromobenzene is C6H5Br, and its molecular weight is 157.01 g/mol.

Q11: What spectroscopic data is available for bromobenzene?

A11: Spectroscopic data for bromobenzene is readily available. This includes:* NMR: 1H and 13C NMR data revealing characteristic chemical shifts for the aromatic protons and carbon atoms influenced by the bromine substituent.* IR: Infrared spectroscopy data showing characteristic absorption bands for C-H and C-Br bonds.* Mass Spectrometry: Mass spectrometry data providing information about the molecular ion peak and fragmentation patterns.* UV-Vis Spectroscopy: UV-Vis spectroscopy data revealing characteristic absorption bands for the aromatic ring system.

Q12: How does bromobenzene behave under ultraviolet (UV) light?

A12: Bromobenzene undergoes photoactivation under UV light, forming reactive species capable of interacting with DNA in vitro. This interaction has been shown to be linear with exposure time, suggesting potential genotoxicity upon UV exposure. []

Q13: What are some applications of bromobenzene in organic synthesis?

A13: Bromobenzene serves as a versatile reagent in organic synthesis. It is commonly used in:* Grignard Reactions: Formation of Grignard reagents (phenylmagnesium bromide), which can react with various electrophiles to form new carbon-carbon bonds.* Suzuki Coupling Reactions: Coupling reactions with boronic acids to form biaryl compounds, which are essential building blocks for pharmaceuticals and materials. []* Heck Reactions: Coupling reactions with alkenes to form substituted alkenes, providing a valuable method for synthesizing complex molecules. []

Q14: What safety concerns are associated with reactions involving bromobenzene?

A14: Reactions involving bromobenzene, particularly Heck reactions, can pose safety hazards due to their exothermic nature. The heat output can vary depending on the solvent and substituents present. Water as a co-solvent can accelerate the reaction rate, but it can also lower the thermal stability of the reaction mixture, potentially leading to uncontrolled exotherms. []

Q15: What are the environmental concerns associated with bromobenzene?

A15: Bromobenzene is considered an environmental pollutant, particularly in marine environments. It is hydrophobic and recalcitrant, making it persistent in the environment. Its toxicity to various organisms raises concerns about its ecological impact. []

Q16: Are there microorganisms capable of degrading bromobenzene?

A16: Yes, some microorganisms, such as the tropical marine yeast Yarrowia lipolytica, can degrade bromobenzene. This yeast utilizes bromobenzene as a carbon source, releasing bromide ions and producing metabolites like phenol, catechol, and cis,cis-muconic acid. The degradation pathway involves an initial dehalogenation step followed by ring cleavage. []

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